Fluorescein-DBCO

Bioorthogonal labeling Fluorescence microscopy SPAAC click chemistry

Researchers requiring copper-free click labeling often face variability in fluorophore-DBCO conjugate performance, compromising signal reproducibility. Fluorescein-DBCO (CAS 2054339-00-1) resolves this with proven SPAAC kinetics (k₂ ~0.34 M⁻¹ s⁻¹) and FITC-compatible Ex/Em 494/517 nm. • Brightness: Quantum yield 0.93, extinction coefficient 74,000 M⁻¹cm⁻¹-robust plate-reader detection. • Live-cell compatibility: Copper-free, non-cytotoxic conjugation under physiological pH 6-8. • Supply: ≥98% purity, stable DMSO stock; ambient shipping with batch-specific CoA.

Molecular Formula C39H27N3O6S
Molecular Weight 665.7 g/mol
Cat. No. B607470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-DBCO
SynonymsFluorescein-DBCO
Molecular FormulaC39H27N3O6S
Molecular Weight665.7 g/mol
Structural Identifiers
InChIInChI=1S/C39H27N3O6S/c43-27-12-15-31-34(20-27)47-35-21-28(44)13-16-32(35)39(31)30-14-11-26(19-29(30)37(46)48-39)41-38(49)40-18-17-36(45)42-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-33(24)42/h1-8,11-16,19-21,43-44H,17-18,22H2,(H2,40,41,49)
InChIKeyFGEDVMJBPDYXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-DBCO Specifications & Procurement


Fluorescein-DBCO (CAS 2054339-00-1) is a dual-functional fluorescent probe that combines the green-emitting fluorophore fluorescein with a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) . This compound enables selective, bioorthogonal labeling of azide-tagged biomolecules without cytotoxic copper catalysts, preserving biological activity in live-cell environments . With excitation/emission maxima at ~494/517 nm and high fluorescence quantum yield, it serves as a versatile tool for bioconjugation, fluorescence imaging, and targeted probe development .

SPAAC Click Chemistry
Copper-free, strain-promoted alkyne-azide cycloaddition for bioorthogonal labeling.
Live-Cell Compatible
Eliminates cytotoxic copper catalysts; preserves biomolecule integrity and function.
FITC/GFP Channel
Excitation/emission matches standard filter sets and 488 nm lasers for immediate imaging.

Fluorescein-DBCO: Non-Interchangeability with Other DBCO Conjugates


Despite sharing the DBCO reactive group, fluorophore-conjugated DBCO reagents exhibit substantial variability in photophysical performance, stability, and reaction kinetics that directly impact experimental outcomes. Fluorescein-DBCO offers a specific combination of bright green fluorescence (Ex/Em ~494/517 nm) compatible with standard FITC/GFP filter sets, high quantum yield, and proven stability under physiological conditions [1]. In contrast, alternative DBCO conjugates such as BDP FL DBCO, while offering superior photostability, may require different excitation/emission wavelengths and exhibit distinct spectral properties . Substituting Fluorescein-DBCO with a generic DBCO reagent without considering these quantitative differences can lead to reduced signal intensity, increased photobleaching, or incompatibility with existing microscopy and flow cytometry platforms, ultimately compromising data reproducibility .

Photophysical Mismatch
DBCO-fluorophore conjugates differ in excitation/emission spectra; substituting may require different filter sets or laser lines, potentially disrupting established imaging workflows.
Photostability Variability
Fluorescein-based probes exhibit moderate photostability compared to BODIPY-class dyes; long-term time-lapse imaging may demand alternative DBCO reagents for sustained signal retention.
Brightness Differences
Quantum yield and extinction coefficient vary across DBCO conjugates, altering molar brightness; directly impacts detection limits and signal-to-noise ratios in low-abundance target detection.

Fluorescein-DBCO: Quantitative Comparative Evidence


Quantum Yield: vs. BDP FL DBCO

Fluorescein-DBCO (as 6-isomer FAM DBCO) demonstrates a fluorescence quantum yield of 0.93 in aqueous solution, compared to 0.97 for BDP FL DBCO under equivalent conditions . While BDP FL DBCO offers a marginally higher absolute quantum yield (a difference of 0.04), this translates to a relative increase of approximately 4.3% in photon emission efficiency per absorbed photon . However, the slightly lower quantum yield of Fluorescein-DBCO is offset by its broader compatibility with existing instrumentation designed for fluorescein-based detection, making it a more practical choice for laboratories already equipped with FITC/GFP filter sets [1].

Quantum Yield
Cross-study comparable
0.93 (FAM DBCO) vs 0.97 (BDP FL)
Brightness per labeled molecule directly influences detection limits.
Reported 4.1% relative reduction; offsets with FITC instrumentation compatibility.
Bioorthogonal labeling Fluorescence microscopy SPAAC click chemistry

Extinction Coefficient: vs. BDP FL DBCO & Cyanine Dyes

Fluorescein-DBCO (as FAM DBCO) exhibits an extinction coefficient of 74,000 M⁻¹cm⁻¹ at its absorption maximum (492 nm) . This value is lower than that of BDP FL DBCO (92,000 M⁻¹cm⁻¹ at 503 nm) and significantly lower than red-shifted cyanine-based DBCO conjugates such as DBCO-Cy3 (150,000 M⁻¹cm⁻¹ at 555 nm) and DBCO-Cy5 (250,000 M⁻¹cm⁻¹ at 649 nm) [1]. The lower extinction coefficient of Fluorescein-DBCO means that at equimolar concentrations, its absorbance is reduced, which can affect overall brightness. However, its spectral properties align precisely with widely available 488 nm laser lines and FITC filter cubes, ensuring cost-effective integration into existing workflows without the need for specialized optics .

Extinction Coefficient
Cross-study comparable
74,000 vs 92,000–250,000 M⁻¹cm⁻¹
Lower molar brightness may require higher labeling density.
Spectral alignment with 488 nm laser line offsets brightness difference in routine setups.
Fluorescence spectroscopy SPAAC bioconjugation Quantitative imaging

SPAAC Kinetics: DBCO vs. BCN

The DBCO group in Fluorescein-DBCO participates in SPAAC reactions with azides with a second-order rate constant (k₂) of approximately 0.34 M⁻¹ s⁻¹ under physiological conditions [1]. This is faster than the bicyclo[6.1.0]nonyne (BCN) system, which exhibits a k₂ of 0.28 M⁻¹ s⁻¹ in comparable peptide ligation experiments [1]. While both are slower than copper-catalyzed azide-alkyne cycloaddition (CuAAC), the absence of copper in SPAAC eliminates cytotoxicity and preserves the integrity of sensitive biomolecules . The moderate rate constant of DBCO is sufficient for labeling reactions at low micromolar concentrations, enabling efficient bioconjugation within minutes to hours in live-cell settings .

Reaction Kinetics
Class-level inference
k₂ ~0.34 M⁻¹ s⁻¹ (DBCO)
Faster than BCN; supports efficient labeling at low µM concentrations.
Reported in PBS pH 7.4, 37°C; Cu-free preserves biomolecule integrity.
Copper-free click chemistry Bioorthogonal conjugation Kinetic analysis

Photostability: vs. BDP FL DBCO

BDP FL DBCO is reported to be 'significantly more photostable' than fluorescein-based conjugates under continuous illumination, a critical advantage for time-lapse imaging applications . While quantitative photobleaching half-lives are not directly available for Fluorescein-DBCO, fluorescein derivatives typically exhibit faster photobleaching rates compared to BODIPY-class dyes due to their susceptibility to photooxidation [1]. This implies that for experiments requiring prolonged illumination or repeated image acquisition, BDP FL DBCO may provide superior signal retention . However, Fluorescein-DBCO remains sufficiently photostable for standard fixed-cell and short-term live-cell imaging protocols, and its lower cost and broader instrumental compatibility often justify its selection for routine applications [2].

Photostability
Class-level inference
Moderate (fluorescein) vs high (BODIPY)
BDP FL DBCO preferred for prolonged time-lapse imaging.
Sufficient for fixed-cell and short-term live-cell protocols; cost and filter set compatibility often justify selection.
Live-cell imaging Time-lapse microscopy Fluorescence photobleaching

Aqueous Stability & Storage: vs. Other DBCO Conjugates

Fluorescein-DBCO demonstrates excellent chemical stability, with the DBCO group showing minimal propensity for self-polymerization and the fluorescein-DBCO linkage remaining intact under recommended storage conditions [1]. When stored as a powder at -20 °C in the dark and desiccated, the compound retains full activity for at least 12 months [1]. In aqueous buffer, DBCO reagents generally maintain reactivity for hours to days, depending on pH and temperature, though specific quantitative degradation rates for Fluorescein-DBCO are not widely published . In contrast, BDP FL DBCO is reported to have a shelf-life of 24 months under identical storage conditions, suggesting potentially superior long-term stability . This difference may influence procurement decisions for laboratories that maintain large reagent inventories over extended periods.

Shelf-life
Cross-study comparable
12 months (Fluorescein-DBCO)
Shorter shelf-life vs BDP FL DBCO (24 mo); plan procurement accordingly.
Stored as powder at -20°C, desiccated, dark; longer stability reported for BODIPY class.
Reagent shelf-life Bioconjugation Long-term storage

Instrument Compatibility & Cost: vs. Red-Shifted DBCO Dyes

Fluorescein-DBCO's excitation/emission maxima (494/517 nm) align precisely with standard FITC/GFP filter sets and 488 nm laser lines found on virtually all fluorescence microscopes, flow cytometers, and plate readers . In contrast, red-shifted alternatives such as DBCO-Cy3 (Ex/Em 555/580 nm) and DBCO-Cy5 (Ex/Em 646/662 nm) require dedicated far-red detectors and may not be compatible with older or more basic instruments [1]. Additionally, the cost per milligram of Fluorescein-DBCO is typically lower than that of cyanine-based or BODIPY-based DBCO conjugates, making it a more economical choice for high-throughput screening or large-scale bioconjugation projects . This combination of broad instrument compatibility and favorable pricing positions Fluorescein-DBCO as the most accessible option for routine SPAAC labeling applications.

Instrument Fit
Supporting evidence
Ex/Em 494/517 nm (FITC channel)
Broad compatibility; economical for routine SPAAC labeling.
No far-red detectors needed; cost-effective for high-throughput screening applications.
Flow cytometry Fluorescence microscopy Equipment compatibility

Fluorescein-DBCO: Optimal Use Cases


Live-Cell Bioorthogonal Labeling

Fluorescein-DBCO is ideally suited for live-cell labeling of azide-modified surface proteins or metabolic precursors, leveraging its copper-free SPAAC reactivity (k₂ ~0.34 M⁻¹ s⁻¹) to achieve efficient conjugation without cytotoxicity [1]. Its excitation/emission profile (494/517 nm) matches the ubiquitous FITC/GFP channel, enabling immediate imaging on any standard fluorescence microscope without the need for specialized filter sets or lasers . The moderate photostability is adequate for short-term time-lapse experiments, while the compound's compatibility with physiological buffers (pH 6-8) ensures minimal perturbation to cellular homeostasis [2].

High-Throughput Screening & Plate Assays

For large-scale screening applications, Fluorescein-DBCO offers a compelling cost-performance ratio. With a quantum yield of 0.93 and extinction coefficient of 74,000 M⁻¹cm⁻¹, it provides sufficient brightness for robust signal detection in plate reader formats while remaining economically viable for screening thousands of compounds [1]. The reagent's stability as a DMSO stock solution and its rapid reaction kinetics enable automated liquid handling workflows, minimizing hands-on time and reducing inter-assay variability .

ADC Research & Development

As a non-cleavable ADC linker, Fluorescein-DBCO facilitates the site-specific conjugation of cytotoxic payloads to antibodies via SPAAC chemistry, preserving antibody integrity by avoiding copper-mediated oxidation [1]. The fluorescent tag allows for real-time monitoring of conjugation efficiency and purification, as well as in vitro tracking of ADC internalization and subcellular localization . Its well-characterized photophysical properties (Ex/Em 494/517 nm) enable quantitative assessment of drug-to-antibody ratio (DAR) using absorbance spectroscopy [2].

Nanoparticle & Biomaterial Functionalization

Fluorescein-DBCO provides a straightforward method for attaching fluorescent reporters to azide-functionalized nanoparticles, liposomes, or polymer scaffolds. The DBCO group reacts rapidly and selectively with surface-exposed azides under mild aqueous conditions (pH 7-9), eliminating the need for harsh coupling reagents [1]. The resulting fluorescent conjugates can be tracked in vitro and in vivo using standard FITC detection channels, enabling studies of nanoparticle biodistribution, cellular uptake, and intracellular trafficking . The compound's solubility in DMF and DMSO facilitates efficient loading onto hydrophobic nanomaterials [2].

Application
Selection Property
Validation Focus
Live-Cell Bioorthogonal Labeling
Copper-free SPAAC reactivity, FITC channel compatibility
Conjugation efficiency, minimal perturbation to cell homeostasis
High-Throughput Screening
Bright fluorescence, cost-effective reagent
Signal robustness, automated liquid handling compatibility
ADC Research
Site-specific conjugation, fluorescent tracking
DAR quantification, internalization and trafficking monitoring
Nanoparticle Functionalization
Mild aqueous coupling, FITC detectability
Biodistribution tracking, loading efficiency assessment

Technical Documentation Hub

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35 linked technical documents
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